molecular formula C22H19NO3S2 B2433195 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide CAS No. 1797601-59-2

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2433195
CAS No.: 1797601-59-2
M. Wt: 409.52
InChI Key: RXTAFNYLDCILGH-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C22H19NO3S2 and its molecular weight is 409.52. The purity is usually 95%.
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Scientific Research Applications

1. Neuroscience Applications

Naphthalene sulfonamide derivatives have been explored for their potential in enhancing nerve growth factor-induced neurite outgrowth, which is crucial in neurodevelopment and neuroregeneration. The microwave-assisted synthesis of a related compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), has demonstrated promising results in stimulating neurite outgrowths using NS-1 cells, indicating potential applications in neuroscience research (Williams et al., 2010).

2. PET Imaging Applications

Naphthalene-sulfonamides have been synthesized for potential use in positron emission tomography (PET) imaging. Compounds like Carbon-11 labeled naphthalene-sulfonamides were specifically developed for imaging human CCR8, a chemokine receptor. These tracers were prepared with high radiochemical yields and specific activities, indicating their applicability in PET imaging for biomedical research (Wang et al., 2008).

3. Binding Studies with Proteins

The binding characteristics of naphthalene sulfonamide derivatives with proteins have been studied. For example, the binding of p-hydroxybenzoic acid esters to bovine serum albumin using a fluorescent probe derived from naphthalene sulfonamide was investigated, providing insights into drug-protein interactions which are critical in pharmacology and toxicology (Jun et al., 1971).

4. Cancer Research

Naphthalene sulfonamides have been studied for their potential in cancer research. For instance, a study on the synthesis of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety revealed potent cytotoxic activity against various human cancer cell lines. These findings suggest that certain naphthalene sulfonamide derivatives could be promising agents in cancer treatment research (Ravichandiran et al., 2019).

5. Molecular Docking and Computational Studies

Molecular docking and computational studies involving naphthalene sulfonamide derivatives have been conducted to understand their interactions with biological targets. This is crucial in drug discovery and design, as it helps in predicting the binding affinities and modes of action of potential drug candidates (Vetrivelan, 2019).

Mechanism of Action

Target of Action

It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, the targets could be related to these biological activities.

Mode of Action

It can be inferred from the properties of thiophene derivatives that the compound might interact with its targets, leading to changes in cellular processes that result in its pharmacological effects .

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that multiple biochemical pathways might be affected.

Result of Action

Based on the known pharmacological properties of thiophene derivatives , it can be inferred that the compound might have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S2/c24-22(17-8-2-1-3-9-17)20-14-13-18(27-20)15-23-28(25,26)21-12-6-10-16-7-4-5-11-19(16)21/h1-14,22-24H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTAFNYLDCILGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.